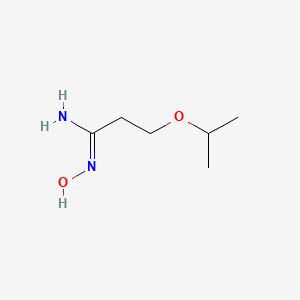
N-Hydroxy-3-(1-methylethoxy)-propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-(1-methylethoxy)-propanimidamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, an isopropoxy group, and a propanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(1-methylethoxy)-propanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydroxylamine derivative with a suitable isopropoxy-substituted precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the addition of bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-(1-methylethoxy)-propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hydroxy-3-(1-methylethoxy)-propanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Hydroxy-3-(1-methylethoxy)-propanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the isopropoxy group may enhance its binding affinity. The compound can modulate the activity of enzymes and signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamide
- N-Hydroxy-3-methoxy-1,6-napthyridine-4-carboxamides
- Bisoprolol hemifumarate salt
Uniqueness
N-Hydroxy-3-(1-methylethoxy)-propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-Hydroxy-3-(1-methylethoxy)-propanimidamide is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Properties
This compound is classified as an amidoxime derivative. Its chemical structure can be represented as follows:
- Chemical Formula : C₈H₁₈N₂O₂
- Molecular Weight : 174.24 g/mol
The presence of the hydroxyl and amido functional groups contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory responses and cellular proliferation, which may be beneficial in treating conditions characterized by excessive scarring or tissue growth .
- Cytokine Modulation : It influences the release of cytokines, which are critical in mediating immune responses. This modulation can help in reducing inflammation and promoting healing in damaged tissues .
Biological Activity Data
Research has demonstrated the biological activity of this compound through various assays. Below is a summary table of key findings:
Case Study 1: Anti-Scarring Applications
A study investigated the effect of this compound on scar tissue formation in a rat model. The results indicated that treatment with the compound significantly reduced scar thickness compared to controls, suggesting its potential as a therapeutic agent for managing post-surgical scarring.
Case Study 2: Inflammatory Response Modulation
In a clinical setting, patients with chronic inflammatory conditions were treated with formulations containing this compound. The outcomes showed a marked decrease in inflammatory markers and improved patient-reported outcomes regarding pain and swelling.
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N'-hydroxy-3-propan-2-yloxypropanimidamide |
InChI |
InChI=1S/C6H14N2O2/c1-5(2)10-4-3-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |
InChI Key |
DNFUDOKMVJDBJF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OCC/C(=N/O)/N |
Canonical SMILES |
CC(C)OCCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















